

The Role of p300/CBP Inhibition in Cancer Therapy: A Technical Overview

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Compound of Interest

Compound Name: EZ-482

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A Note on the Inquiry: Initial searches for "**EZ-482**" as a p300/CBP inhibitor in the context of cancer did not yield direct supporting scientific literature. The available research predominantly identifies **EZ-482** as a ligand for Apolipoprotein E (ApoE), with a focus on its potential therapeutic applications in Alzheimer's disease.[1][2][3][4] This document will, therefore, provide a comprehensive technical guide on the role of established p300/CBP inhibitors in cancer, a field with robust scientific exploration and promising therapeutic candidates. A summary of the known biological functions of **EZ-482** in relation to ApoE is also provided for clarity.

Introduction to p300/CBP as Therapeutic Targets in Oncology

The paralogous histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in regulating gene expression.[5][6] Their enzymatic activity involves the transfer of an acetyl group to lysine residues on histone tails and other proteins, leading to a more open chromatin structure and facilitating the recruitment of transcription machinery. This epigenetic modification is crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[7]

In various cancers, the p300/CBP signaling axis is frequently dysregulated. Overexpression or hyperactivity of p300/CBP can lead to the aberrant activation of oncogenic gene expression programs, promoting tumor growth, survival, and therapeutic resistance.[5][7] Consequently,

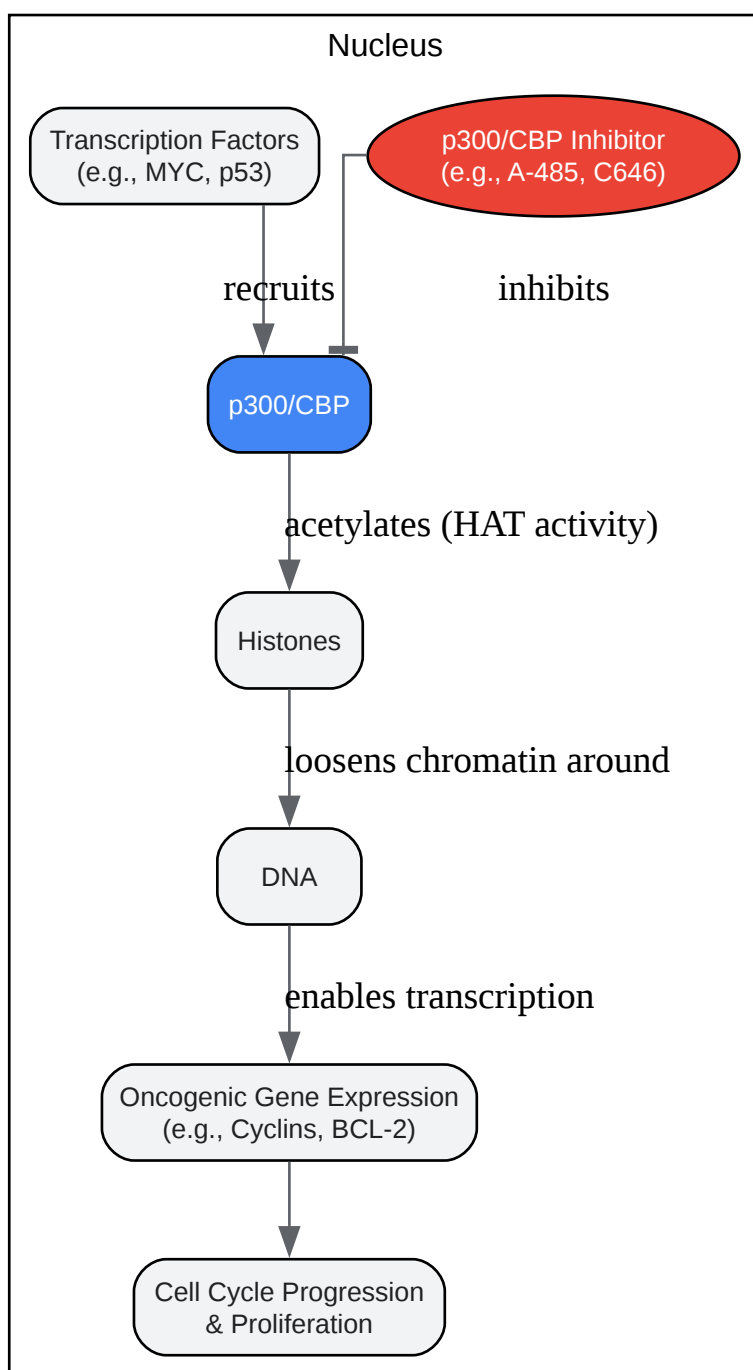
the development of small molecule inhibitors targeting the HAT activity of p300/CBP has emerged as a promising strategy in cancer therapy.

Mechanism of Action of p300/CBP Inhibitors in Cancer

p300/CBP inhibitors exert their anti-cancer effects through several key mechanisms:

- **Downregulation of Oncogenic Transcription:** By inhibiting the acetyltransferase activity of p300/CBP, these molecules reduce histone acetylation at the promoters and enhancers of key oncogenes, such as MYC, leading to their transcriptional repression.[8]
- **Induction of Apoptosis:** The suppression of pro-survival gene expression can trigger programmed cell death in cancer cells. For instance, inhibition of p300 has been shown to induce caspase-dependent apoptosis in prostate cancer cells.[9]
- **Cell Cycle Arrest:** p300/CBP are involved in the regulation of cell cycle progression. Their inhibition can lead to cell cycle arrest, often at the G1/S transition.[8]
- **Synthetic Lethality:** In cancers with loss-of-function mutations in one of the paralogs (e.g., CBP-deficient tumors), the cells become highly dependent on the activity of the other. Targeting the remaining paralog with an inhibitor can create a synthetic lethal interaction, selectively killing cancer cells.[8]

The signaling pathway below illustrates the central role of p300/CBP in acetylating histones and other transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation. Inhibition of p300/CBP disrupts this cascade.



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Caption: p300/CBP signaling pathway and point of inhibition.

Preclinical Data on p300/CBP Inhibitors

A number of small molecule inhibitors of p300/CBP have demonstrated promising preclinical activity across various cancer types. The table below summarizes key quantitative data for some of the well-characterized inhibitors.

Inhibitor	Cancer Type(s)	IC50 / Kd	Key In Vitro Findings	Key In Vivo Findings
A-485	Hematological Malignancies, Prostate Cancer	p300 IC50: 12 nM	Inhibits proliferation of hematological cancer cells. Reduces H3K27ac at enhancers of estrogen receptor α target genes in breast cancer.	Inhibits tumor growth in a castration-resistant prostate cancer xenograft model.
C646	Prostate Cancer, Lung Cancer, Hematopoietic Cancers	p300 IC50: 400 nM	Induces caspase-dependent apoptosis in prostate cancer cells. Suppresses the growth of CBP-deficient lung and hematopoietic cancer cells.	Suppressed tumor growth of CBP-deficient cancer cells in vivo.
CCS1477	Prostate Cancer	CBP IC50: 1.6 nM	Suppresses androgen receptor target gene transcription.	Demonstrates anti-tumor activity in castration-resistant prostate cancer models.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines for key experiments used to characterize p300/CBP inhibitors.

Histone Acetyltransferase (HAT) Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of p300 or CBP.

Protocol:

- **Reagents:** Recombinant human p300/CBP, histone H3 or H4 peptide substrate, Acetyl-CoA, and the test inhibitor.
- **Procedure:**
 - The inhibitor at various concentrations is pre-incubated with the p300/CBP enzyme in an assay buffer.
 - The enzymatic reaction is initiated by the addition of the histone substrate and Acetyl-CoA.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the level of histone acetylation is quantified. This can be done using various methods, such as ELISA with an antibody specific for the acetylated histone mark or through radiological detection if using radiolabeled Acetyl-CoA.
- **Data Analysis:** The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

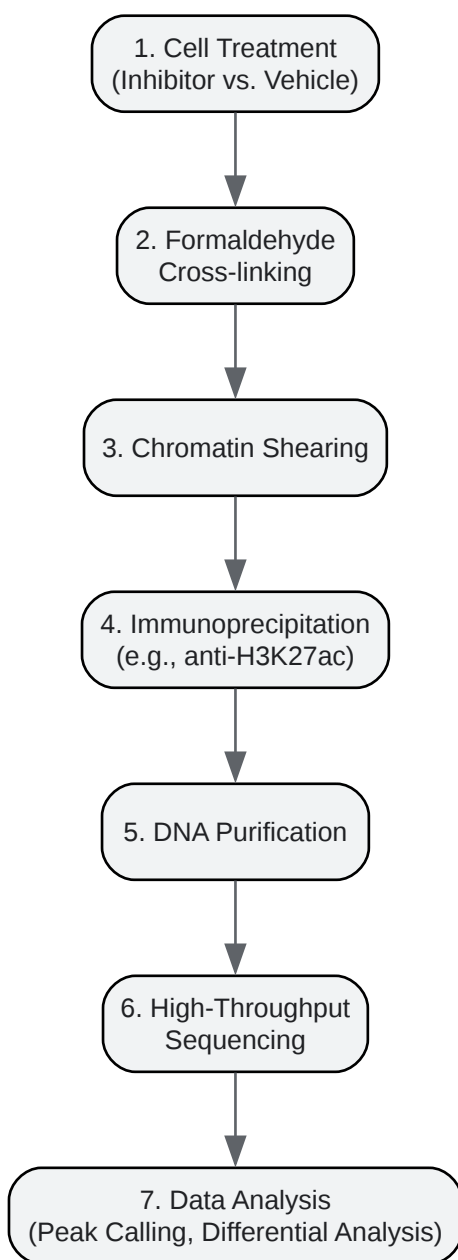
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where p300/CBP binding and histone acetylation are altered by inhibitor treatment.

Protocol:

- **Cell Treatment:** Cancer cells are treated with the p300/CBP inhibitor or a vehicle control.
- **Cross-linking:** Proteins are cross-linked to DNA using formaldehyde.
- **Chromatin Shearing:** The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.
- **Immunoprecipitation:** An antibody specific for p300, CBP, or a specific histone acetylation mark (e.g., H3K27ac) is used to immunoprecipitate the protein-DNA complexes.
- **DNA Purification:** The cross-links are reversed, and the DNA is purified.
- **Library Preparation and Sequencing:** The purified DNA fragments are prepared for high-throughput sequencing.
- **Data Analysis:** The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of enrichment. Differential peak analysis between inhibitor-treated and control samples reveals changes in protein binding or histone modification.

The workflow for a typical ChIP-seq experiment is depicted in the diagram below.



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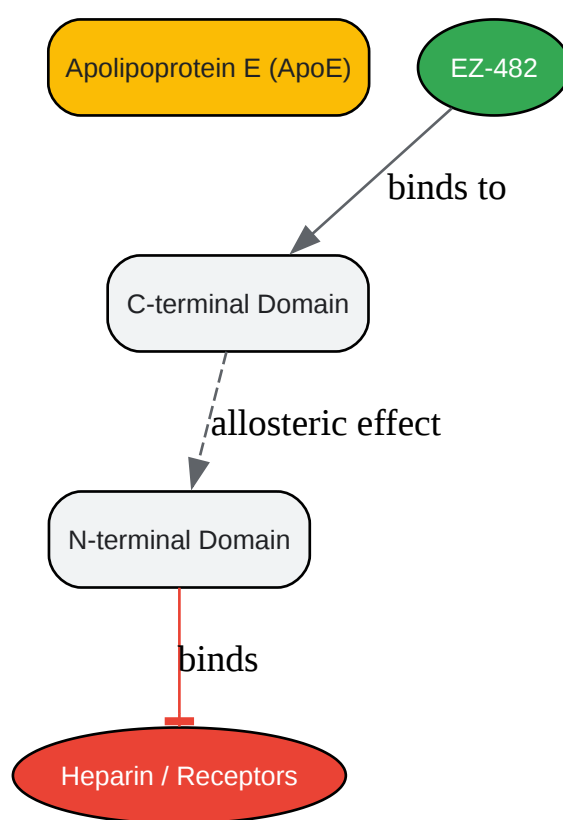
Caption: Experimental workflow for ChIP-seq analysis.

The Known Biological Role of EZ-482

Current research indicates that **EZ-482** is a small molecule that binds to Apolipoprotein E (ApoE).[1][2] It has been studied for its potential to modulate the function of ApoE, particularly the ApoE4 isoform, which is a major genetic risk factor for late-onset Alzheimer's disease.[1][2]

Studies have shown that **EZ-482** binds to the C-terminal domain of both ApoE3 and ApoE4 with a dissociation constant (K_d) in the micromolar range.[1][3] Interestingly, its binding to ApoE4 induces a unique allosteric effect on the N-terminal domain.[1][2] This interaction has been shown to block the binding of heparin to the N-terminal domain of ApoE.[1] The heparin-binding region of ApoE is also involved in its interaction with cellular receptors like the LDL receptor and LRP-1.[1]

The relationship between **EZ-482** and ApoE is summarized in the following diagram.



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Caption: Interaction of **EZ-482** with Apolipoprotein E.

While ApoE has been implicated in some aspects of cancer biology, there is currently no evidence to suggest that **EZ-482**'s interaction with ApoE directly involves the inhibition of p300/CBP for an anti-cancer effect.

Conclusion

The inhibition of p300/CBP represents a validated and promising therapeutic strategy in oncology. A growing number of potent and selective inhibitors are being developed and are undergoing preclinical and clinical evaluation. These agents have demonstrated the ability to modulate oncogenic gene expression, induce cancer cell death, and overcome drug resistance. While **EZ-482** has been investigated for its role as an ApoE ligand, its function as a p300/CBP inhibitor in cancer is not supported by the current scientific literature. Future research will continue to elucidate the full potential of p300/CBP inhibition in cancer therapy and may yet uncover novel connections between different signaling pathways.

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